molecular formula C22H27NO6 B11010415 trans-4-[({[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11010415
M. Wt: 401.5 g/mol
InChI Key: AIKXQDGJPPLSHC-UHFFFAOYSA-N
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Description

4-({2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the chromen-2-one derivative with an appropriate amine under amide coupling conditions.

    Cyclohexane Carboxylic Acid Derivative:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its coumarin core which is known for various therapeutic effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-({2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that also contains a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

    Esculetin: A natural coumarin derivative with antioxidant properties.

Uniqueness

4-({2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the cyclohexane carboxylic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

4-[[[2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H27NO6/c1-3-15-10-20(25)29-18-9-13(2)8-17(21(15)18)28-12-19(24)23-11-14-4-6-16(7-5-14)22(26)27/h8-10,14,16H,3-7,11-12H2,1-2H3,(H,23,24)(H,26,27)

InChI Key

AIKXQDGJPPLSHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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